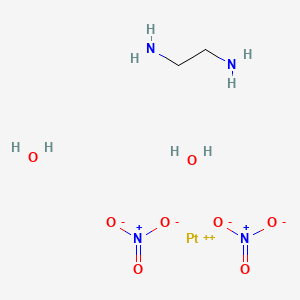
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the sulfonation of the resulting dinitronaphthalene to form the sulfonamide derivative. The final step involves the coupling of the sulfonamide with 4-methoxybenzene under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-phenyl)-4-(2,4-dinitro-naphthalen-1-ylamino)-benzamide: Similar structure but with a chloro group instead of a methoxy group.
1-(N-{2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl}carboximidoyl)naphthalen-2-ol: Contains a carboximidoyl group instead of a sulfonamide group.
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is unique due to its combination of nitro, sulfonamide, and methoxy functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
52077-95-9 |
|---|---|
Molecular Formula |
C17H13N3O7S |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(2,4-dinitronaphthalen-1-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S/c1-27-11-6-8-12(9-7-11)28(25,26)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 |
InChI Key |
JHHWBYQRZKAYDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
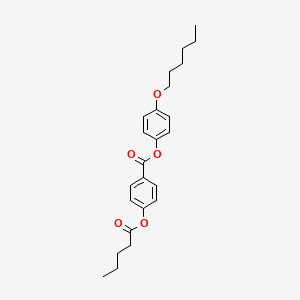

![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
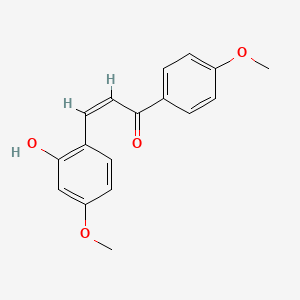
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
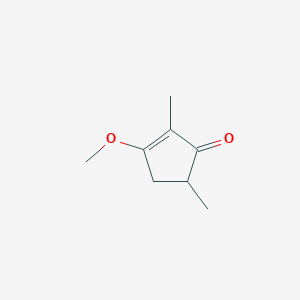

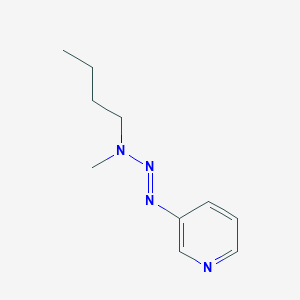
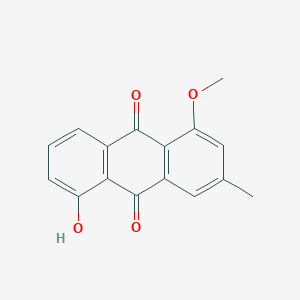
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
